molecular formula C18H21N3O4 B2929087 2-(2-Methoxyphenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1421529-63-6

2-(2-Methoxyphenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2929087
CAS No.: 1421529-63-6
M. Wt: 343.383
InChI Key: JISGJDKLVWCXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyphenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a synthetic piperazine-based compound offered for research purposes. Structurally, it features a piperidine core linked to methoxyphenoxy and pyrazine groups, a motif found in compounds investigated for various biological activities. Piperazine and piperidine derivatives are frequently explored in medicinal chemistry for their potential interactions with the central nervous system. Related compounds have been studied for their mechanisms involving key neurotransmitter receptors and pathways, such as cholinergic, NMDA-glutamatergic, and 5-HT1A receptors, which are relevant in the study of memory and cognition . Furthermore, nitrogen-containing heterocyclic compounds with pyrazine components are of significant interest in oncology research and have been investigated as potential inhibitors of enzymes like phosphodiesterase 10 (PDE10) and adenosine receptors . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-23-15-4-2-3-5-16(15)24-13-18(22)21-10-6-14(7-11-21)25-17-12-19-8-9-20-17/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISGJDKLVWCXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Methoxyphenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a methoxyphenoxy group, a pyrazin-2-yloxy group, and a piperidin-1-yl group. This unique combination of functional groups may contribute to its diverse biological activities.

The biological activity of 2-(2-Methoxyphenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It may interact with various receptors, modulating their activity and influencing physiological responses.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

Antitumor Activity

Studies have shown that derivatives of pyrazole compounds possess notable antitumor properties. For instance, pyrazole derivatives have been reported to inhibit key cancer-related pathways such as BRAF(V600E) and EGFR, suggesting that 2-(2-Methoxyphenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone may similarly exhibit anticancer effects through similar mechanisms .

Anti-inflammatory Effects

The anti-inflammatory properties of compounds with similar structures have been documented. These compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Antimicrobial Activity

Research on related pyrazole derivatives has highlighted their antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, suggesting that 2-(2-Methoxyphenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone could also possess similar antimicrobial effects .

Research Findings and Case Studies

StudyFindings
Antitumor Activity Pyrazole derivatives demonstrated significant inhibition of cancer cell proliferation in vitro. Notably, compounds with halogen substitutions showed enhanced activity against breast cancer cell lines .
Anti-inflammatory Effects Compounds structurally similar to 2-(2-Methoxyphenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone exhibited reduced levels of pro-inflammatory cytokines in animal models .
Antimicrobial Properties Pyrazole derivatives were effective against multiple bacterial strains, indicating potential for use in treating infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares key structural features, molecular formulas, and molecular weights of the target compound and its analogs:

Compound Name R1 (Piperidine Substituent) R2 (Ethanone Substituent) Molecular Formula Molecular Weight (g/mol) Key References
Target: 2-(2-Methoxyphenoxy)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone Pyrazin-2-yloxy 2-Methoxyphenoxy C19H20N3O4 354.39 Inferred
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone (CAS 1448056-42-5) 3-Chloropyridin-2-yloxy 2-Methoxyphenoxy C19H21ClN2O4 376.80
2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone (CAS 2097894-25-0) 2-Methylpyrimidin-4-yloxy 2-Fluorophenoxy C18H20FN3O3 345.40
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone (β-O-4 lignin dimer) N/A (Non-piperidine core) 4-Methoxyphenyl C16H16O4 272.30
2-[4-(2-Methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone (CAS 871678-06-7) 2-Methoxyphenyl-piperazine 2-Methylindol-3-yl C22H25N3O2 363.46

Key Comparative Insights

Electronic and Steric Effects
  • Pyrazine vs. This may improve solubility and receptor binding in medicinal applications .
  • Methoxy vs.
Conformational Dynamics
  • Studies on related amide compounds (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone) reveal that substituents near the carbonyl group influence isomerization rates. The pyrazine group in the target compound may stabilize specific conformers, affecting its reactivity and interaction with biological targets .

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